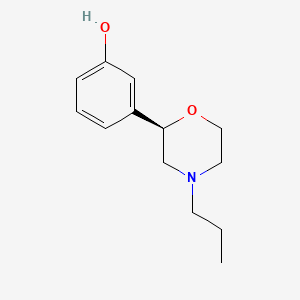

(R)-3-(4-propylmorpholin-2-yl)phenol

説明

(R)-3-(4-Propylmorpholin-2-yl)phenol is a chiral phenolic compound characterized by a morpholine ring substituted with a propyl group at the 4-position and a hydroxyl group at the 3-position of the phenol ring. The R-configuration of the morpholine substituent introduces stereochemical specificity, which may influence its physicochemical properties and biological interactions.

特性

CAS番号 |

710654-74-3 |

|---|---|

分子式 |

C14H21NO2 |

分子量 |

235.32 g/mol |

IUPAC名 |

3-[(2R,5S)-5-methyl-4-propylmorpholin-2-yl]phenol |

InChI |

InChI=1S/C14H21NO2/c1-3-7-15-9-14(17-10-11(15)2)12-5-4-6-13(16)8-12/h4-6,8,11,14,16H,3,7,9-10H2,1-2H3/t11-,14-/m0/s1 |

InChIキー |

WOLAYLBKITVXRB-FZMZJTMJSA-N |

SMILES |

CCCN1CCOC(C1)C2=CC(=CC=C2)O |

異性体SMILES |

CCCN1C[C@H](OC[C@@H]1C)C2=CC(=CC=C2)O |

正規SMILES |

CCCN1CC(OCC1C)C2=CC(=CC=C2)O |

同義語 |

(R)-3-(4-propylmorpholin-2-yl) phenol PF-219061 |

製品の起源 |

United States |

類似化合物との比較

Structural Analogues and Substituent Effects

The compound shares structural motifs with several phenolic derivatives, including alkylphenols and morpholine-containing analogs. Key comparisons are summarized below:

Key Observations :

- Morpholine vs. Alkyl Substituents: The morpholine ring in (R)-3-(4-propylmorpholin-2-yl)phenol likely enhances water solubility compared to purely alkyl-substituted phenols (e.g., 4-propylphenol), which are more lipophilic .

- Stereochemical Influence: Enantiomers such as (R)- and (S)-4-(pentan-2-yl)phenol (CAS 94-06-4) demonstrate that chirality can drastically alter pharmacokinetics and receptor interactions. The R-configuration in the target compound may similarly confer unique biological activity .

- Bioavailability: Unlike simpler phenols, the morpholine substituent could reduce passive diffusion across membranes, necessitating active transport mechanisms. This contrasts with highly bioavailable polyphenols like quercetin glycosides .

Functional Comparisons

- Antioxidant Activity: While polyphenols like resveratrol and quercetin exhibit strong free radical scavenging, (R)-3-(4-propylmorpholin-2-yl)phenol’s single hydroxyl group may limit direct antioxidant effects. However, its morpholine group might stabilize reactive intermediates or enhance metal chelation .

- Anti-Amyloid Potential: Analogous to resveratrol and rifampicin’s phenolic structures, the compound could inhibit amyloid aggregation via quinone-mediated mechanisms or steric interference, though this remains speculative without direct evidence .

- Cardiovascular Effects: Morpholine derivatives are less studied in cardiovascular contexts compared to olive oil phenolics (e.g., hydroxytyrosol), which modulate lipid profiles and endothelial function .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。